molecular formula C14H11N3O3 B8377924 8-Hydroxymethyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine

8-Hydroxymethyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine

Cat. No.: B8377924
M. Wt: 269.25 g/mol
InChI Key: MCAFNUOHOMLJFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Hydroxymethyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C14H11N3O3 and its molecular weight is 269.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H11N3O3

Molecular Weight

269.25 g/mol

IUPAC Name

[2-(4-nitrophenyl)imidazo[1,2-a]pyridin-8-yl]methanol

InChI

InChI=1S/C14H11N3O3/c18-9-11-2-1-7-16-8-13(15-14(11)16)10-3-5-12(6-4-10)17(19)20/h1-8,18H,9H2

InChI Key

MCAFNUOHOMLJFV-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)CO)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 16.0 g (80 mmole) of 1-bromo-4-nitrobenzene, 11.2 ml (ca. 120 mmole) of ethyl vinyl ether, 179.2 mg of lead(II) acetate, 484 mg of tri-o-tolylphosphine, and 22 ml (ca. 160 mmole) of triethylamine was placed in a bomb, purged with nitrogen, and heated at 100° for eight hours. The reaction mixture was partitioned between diethyl ether and water and clarified by filtration. The organic layer was washed with water, dried over magnesium sulfate, filtered, and concentrated in vacuo. Chromatography of the residue on silica gel (using toluene-hexane as eluant) yielded three principle components (in order of elution): 2.1 g of 4-(1-ethoxyvinyl)nitrobenzene, 3.0 g of the cis isomer of 4-(2-ethoxyviny)nitrobenzene, and 7.2 g of the trans isomer of 4-(2-ethoxyvinyl)nitrobenzene. A solution of 3.0 g (15 mmole) of 4-(2-ethoxyvinyl)nitrobenzene (as a mixture of cis and trans isomers) in 30 ml of diethyl ether was cooled to - 15°. Bromine (2.48 ml, ca. 15 mmole) was added dropwise as the temperature was maintained at or below -10°. The reaction mixture was poured into 50 ml of water containing 5 g of sodium bicarbonate. After two hours of stirring, the mixture was allowed to separate into layers. The organic layer was washed with water, dried over sodium sulfate, filtered, and concentrated in vacuo to yield 3.9 g of 2-bromo-2-(4-nitrophenyl)acetaldehyde as an oil. A mixture of 1.98 g (15 mmole) of 3-hydroxymethyl-2-pyridinamine and 3.9 g (15 mmole) of 2-bromo-2-(4-nitrophenyl)acetaldehyde was warmed to initiate an exothermic reactiion. After cooling, the mixture was shaken with aqueous potassium carbonate and dichloromethane. The solid was collected, washed with water and dichloromethane, and air dried to yield 2.84 g of 8-hydroxymethyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine, as confirmed by the nmr and infrared spectra. The title compound (100 mg) was prepared by the method described in Example 6 using 1.4 g (5.2 mmole) of 8-hydroxymethyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine instead of 8-hydroxymethylimidazo[1,2-a]pyridine. Structure assignment was supported by the nmr and infrared spectra and by elemental analysis.
Quantity
1.98 g
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reactant
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2-bromo-2-(4-nitrophenyl)acetaldehyde
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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